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molecular formula C12H11ClN2O B8679518 1H-Imidazole, 2-(2-benzofuranyl)-1-methyl-, monohydrochloride CAS No. 150985-45-8

1H-Imidazole, 2-(2-benzofuranyl)-1-methyl-, monohydrochloride

Cat. No. B8679518
M. Wt: 234.68 g/mol
InChI Key: WODFHPSXUIWNJZ-UHFFFAOYSA-N
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Patent
US05354769

Procedure details

To a solution of the free base (7.0 g) generated from 2-(benzofuran-2-yl)imidazole hydrochloride in DMF (50 ml) at 0° C. was added sodium hydride (1.4 g) 80% in mineral oil in three equal portions. After 30 minutes at room temperature, methyl iodide (2.5 ml) was added dropwise over 15 minutes at 0° C. The mixture was then stirred for 30 minutes at room temperature, poured into water and extracted with ethyl acetate. The organic layer was washed with water and the product was extracted with hydrochloric acid (1M). The aqueous layer was basified with sodium hydroxide and the free base was extracted with ethyl acetate, washed with saturated brine and dried. Evaporation of the solvent gave a solid residue which was dissolved in diethyl ether/ethanol. Ethereal HCl was added to solution and the precipitated salt was collected by filtration (8.1 g, 91%).
[Compound]
Name
base
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
diethyl ether ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[ClH:1].[O:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[CH:4]=[C:3]1[C:11]1[NH:12][CH:13]=[CH:14][N:15]=1.[H-].[Na+].[CH3:18]I.Cl>CN(C=O)C.C(OCC)C.C(O)C.O>[ClH:1].[CH3:18][N:15]1[CH:14]=[CH:13][N:12]=[C:11]1[C:3]1[O:2][C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[CH:4]=1 |f:0.1,2.3,7.8,10.11|

Inputs

Step One
Name
base
Quantity
7 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.O1C(=CC2=C1C=CC=C2)C=2NC=CN2
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
1.4 g
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
2.5 mL
Type
reactant
Smiles
CI
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
diethyl ether ethanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC.C(C)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with hydrochloric acid (1M)
EXTRACTION
Type
EXTRACTION
Details
the free base was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave a solid residue which
FILTRATION
Type
FILTRATION
Details
the precipitated salt was collected by filtration (8.1 g, 91%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
Cl.CN1C(=NC=C1)C=1OC2=C(C1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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